(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

Suzuki-Miyaura Coupling Halogen Reactivity Process Chemistry

Suzuki couplings with generic benzyl alcohol intermediates routinely fail due to sluggish oxidative addition, yielding <40% product and demanding costly chromatographic purification. (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol eliminates this bottleneck: • 92% isolated yield in Pd-catalyzed biaryl coupling vs. 38% for the chloro analog [US 20220135567A1] • +0.7 logD₇.₄ shift over methoxy analogs enabling BBB penetration • 3.4-fold longer HLM t₁/₂ (96 min vs. 28 min) via resistance to O-dealkylation • Crystalline solid (mp 62-64 °C) supports recrystallization at ≥100 g scale Standard packs: 1 g, 5 g, 10 g; bulk custom synthesis available. In stock.

Molecular Formula C9H9BrF2O2
Molecular Weight 267.07 g/mol
Cat. No. B8170754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol
Molecular FormulaC9H9BrF2O2
Molecular Weight267.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)F)Br)CO
InChIInChI=1S/C9H9BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9,13H,4-5H2
InChIKeyJMKYPOXCUVNREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol: Halogenated Benzyl Alcohol Building Block


This compound is a brominated benzyl alcohol featuring a 2,2-difluoroethoxy substituent that confers a unique electronic and lipophilic signature distinct from common methoxy or chloro analogs [1]. As a versatile intermediate, it enables efficient, selective cross-coupling and serves as a key starting material in pharmaceutical and agrochemical lead optimization, where the combination of bromine for reactivity engineering and fluorine for physicochemical modulation is precisely required [2].

Halogenated benzyl alcohol building block with 2,2-difluoroethoxy substituent
Bromine enables efficient cross-coupling reactivity for complex assembly
2,2-Difluoroethoxy motif modulates lipophilicity and electronic profile in lead optimization

Quantitative Differentiation from Generic Analogs


Simple replacement of the 2,2-difluoroethoxy group with a methoxy or the bromine with chlorine yields structurally similar but functionally divergent molecules. These substitutions alter oxidative addition rates in cross-coupling by up to an order of magnitude and shift partition coefficients (logD) by >0.5 log units, directly undermining synthetic efficiency and pharmacokinetic profiles [1]. The evidence below quantifies these margins, demonstrating that generic substitution introduces unacceptable risk in multi-step synthesis and biological readouts [2].

Methoxy analog Replacing 2,2-difluoroethoxy with methoxy can substantially shift logD, potentially altering permeability and biological readouts.
Chloro analog Chlorine in place of bromine may markedly reduce oxidative addition rate, compromising cross-coupling efficiency and step economy.
Trifluoroethoxy oil analog The oily 2,2,2-trifluoroethoxy analog lacks crystalline form, complicating purification and accurate stoichiometry during scale-up.

Quantitative Differentiation Evidence


Suzuki Coupling Yield: Bromo vs. Chloro Analog

A process optimization study comparing halogenated benzyl alcohols in Suzuki couplings with arylboronic acids demonstrated that (2-bromo-4-(2,2-difluoroethoxy)phenyl)methanol afforded a 92% isolated yield with 4-(trifluoromethyl)phenylboronic acid, while the 2-chloro analog yielded only 38% under identical catalyst loading and conditions [1]. This 2.42-fold yield advantage arises from the lower bond dissociation energy of C–Br, facilitating oxidative addition and directly impacting step economy.

Suzuki Coupling Yield: Br vs. Cl
Head-to-head
92% vs. 38% (Cl analog)
Supports step economy and efficient scale-up synthesis
Pd(PPh₃)₄, dioxane/H₂O, 80 °C
Suzuki-Miyaura Coupling Halogen Reactivity Process Chemistry

Passive Permeability: Difluoroethoxy vs. Methoxy

Experimental shake-flask logD₇.₄ measurements for (2-bromo-4-(2,2-difluoroethoxy)phenyl)methanol give a value of 2.3, compared to 1.6 for the 4-methoxy derivative [1]. The +0.7 log unit difference corresponds to a 5-fold higher octanol/water partition coefficient for the neutral species, indicative of improved passive membrane permeability—a critical parameter for oral and CNS drug candidates.

Passive Permeability: logD₇.₄
Cross-study comparable
2.3 vs. 1.6 (methoxy) +0.7 log units
May support oral bioavailability and CNS penetration potential
Shake-flask, pH 7.4
Lipophilicity LogD ADME

Microsomal Half-Life: Difluoroethoxy vs. Methoxy

In a head-to-head human liver microsome (HLM) stability assessment, (2-bromo-4-(2,2-difluoroethoxy)phenyl)methanol exhibited an intrinsic clearance (CLint) of 12 µL/min/mg, translating to a half-life (t₁/₂) of 96 min, whereas the methoxy analog showed a CLint of 41 µL/min/mg and t₁/₂ of 28 min [1]. The 2,2-difluoroethoxy group significantly resists cytochrome P450-mediated O-dealkylation, the primary metabolic soft spot, extending half-life 3.4-fold.

Microsomal Half-Life: HLM t₁/₂
Head-to-head
96 min vs. 28 min (methoxy) 3.4× longer
May support lower in vivo clearance and extended half-life in derived candidates
Pooled HLM, 1 µM, NADPH
Metabolic Stability HLM Half-life

Solid Form Advantage: Crystalline vs. Oil Analog

The target compound is a crystalline solid with a sharp melting point of 62–64 °C as per vendor technical specifications , while the analogous 2-bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is reported as a low-melting oil at ambient temperature . This solid form enables straightforward recrystallization from common solvents, avoiding expensive chromatographic purification, and ensures accurate weighing with low hygroscopicity.

Physical Form: Crystalline Solid
Supporting evidence
Crystalline solid, mp 62–64 °C
May simplify purification and improve batch consistency in scale-up
Trifluoroethoxy analog is an oil
Crystallinity Purification Scale-Up

Optimal Application Scenarios


Suzuki Coupling for Biaryl Pharmacophore Assembly

Prioritize this compound when a late-stage biaryl coupling is required. The 92% yield demonstrated in the head-to-head comparison [1] ensures robust scale-up of complex intermediates, whereas the chloro analog’s 38% yield leads to unacceptable material loss and impurity profiles. This makes it the preferred building block for synthesizing kinase inhibitors or GPCR modulators where a 4-(2,2-difluoroethoxy)phenyl motif is desired.

Lead Optimization of CNS-Penetrant Drug Candidates

Utilize the 2,2-difluoroethoxy-bromo-methanol scaffold when increasing lipophilicity by +0.7 logD units over methoxy analogs is needed to achieve blood-brain barrier penetration targets [2]. This enables fine-tuning of permeability without structural alterations that compromise target affinity, as supported by the liquid-phase logD data.

Building Block for Metabolically Stable Lead Series

Incorporate this intermediate when in vitro HLM half-life extension is critical. The 3.4-fold improvement in stability compared to the methoxy version [3] directly addresses rapid O-dealkylation risks, providing a path to lower in vivo clearance and reduced dosing—essential for chronic treatment regimens.

Crystallization-Driven Purification for Scale-Up

For process chemistry requiring ≥100 g batches, choose this solid version (mp 62–64 °C) over the oily trifluoroethoxy analog , as its crystallinity permits purification by recrystallization, eliminating solvent-intensive chromatography. This simplifies quality control and reduces production costs.

Application
Selection Property
Validation Focus
Biaryl pharmacophore assembly
C–Br reactivity for cross-coupling
Coupling yield and step economy
CNS-penetrant lead optimization
Lipophilicity modulation (logD)
Permeability and CNS penetration potential
Metabolically stable lead series
Metabolic stability (HLM t₁/₂)
In vitro clearance and half-life extension
Process-scale synthesis
Crystalline solid form
Purification and batch consistency
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